N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide
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Description
N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperidine carboxamides and has been extensively studied for its potential applications in various fields of research.
Scientific Research Applications
Molecular Interaction Studies
One study explored the molecular interactions of a closely related antagonist, highlighting its potent and selective antagonism for the CB1 cannabinoid receptor. This research utilized the AM1 molecular orbital method for conformational analysis and developed unified pharmacophore models for CB1 receptor ligands. The study's findings contribute to understanding the structural requirements for cannabinoid receptor antagonism, which is vital for developing new therapeutic agents targeting these receptors (Shim et al., 2002).
Synthesis and Properties of Novel Compounds
Research on the synthesis and properties of two novel regioregular conjugated polythiophenes with side-chain containing different substituted end groups has been reported. These studies are crucial for advancing materials science, particularly in developing new polymers with potential applications in electronics and photonics (Wang et al., 2013).
Fluorescence Quenching Studies
The fluorescence quenching studies of carboxamides by aniline and carbon tetrachloride in various organic solvents have been investigated. These studies provide insights into the quenching mechanisms and the impact of solvent on fluorescence properties, which are essential for designing fluorescent probes and materials (Patil et al., 2013).
properties
IUPAC Name |
N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-13-6-4-7-14(12-13)20(16(21)15-8-5-11-23-15)17(22)19-9-2-1-3-10-19/h4-8,11-12H,1-3,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQFNNBFXZCPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide |
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